REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[C:8]([O:15]CC2C=CC=CC=2)=[CH:7][CH:6]=1)(=[O:3])[CH3:2]>[C].[Pd].CO>[C:1]([NH:4][C:5]1[N:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[C:8]([OH:15])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
methyl 6-acetylamino-3-benzyloxypicolinate
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=N1)C(=O)OC)OCC1=CC=CC=C1
|
Name
|
palladium carbon
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain crystals, which
|
Type
|
WASH
|
Details
|
were washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=N1)C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |